molecular formula C12H16 B155148 4-tert-Butylstyrene CAS No. 1746-23-2

4-tert-Butylstyrene

Cat. No. B155148
CAS RN: 1746-23-2
M. Wt: 160.25 g/mol
InChI Key: QEDJMOONZLUIMC-UHFFFAOYSA-N
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Description

4-tert-Butylstyrene is a derivative of styrene with a tert-butyl group attached to the fourth position of the benzene ring. This structural modification imparts unique physical and chemical properties to the molecule, making it a subject of interest in polymer science and materials engineering.

Synthesis Analysis

The synthesis of derivatives of this compound, such as 4-tert-butyldimethylsilyloxystyrene, involves protecting the hydroxyl group of 4-hydroxybenzaldehyde using tert-butyldimethylchlorosilane and then performing a Wittig-type reaction with the Tebbe reagent. This method yields the styrene derivative with about 82 wt.-% based on the initial amount of 4-hydroxybenzaldehyde used .

Molecular Structure Analysis

The molecular structure of this compound derivatives influences their polymerization behavior and the resulting polymer properties. For instance, the bulky tert-butyl and tert-butoxy groups in the polymer backbone can lead to microphase-separated structures, as observed in block copolymers of poly(this compound-block-4-tert-butoxystyrene) .

Chemical Reactions Analysis

This compound and its derivatives undergo various chemical reactions, including hydrolysis, which can convert poly(4-tert-butoxystyrene) into poly(4-hydroxystyrene), affecting the polymer's morphology and microphase separation . Anionic living polymerization is another reaction where 4-(tert-butyldimethylsilyloxy)styrene can be polymerized to form a living polymer, which can be further processed into a linear, nearly monodisperse polymer of 4-vinylphenol .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are significantly influenced by their molecular structure. For example, the introduction of tert-butyl groups increases the hydrophobicity and bulkiness of the polymer, which can lead to phase separation and affect the glass transition temperature . The copolymerization of this compound with methyl methacrylate results in materials with tunable lamellar periods and significant temperature sensitivity, which is useful for applications requiring precise control over polymer morphology .

Scientific Research Applications

Catalysis Support

4-tert-Butylstyrene (4-tBS) demonstrates utility as a soluble polymer support in homogeneous catalysis. Research shows that poly(this compound) (PtBS) can effectively support catalysts used in a monophasic medium, facilitating separation and recovery of these catalysts through multiple reaction cycles. This application significantly enhances the efficiency and recyclability of catalysts in synthesis processes (Bergbreiter & Li, 2003).

Polymer Science

4-tBS is instrumental in the study of microphase-separated structures of polymers. Research involving poly(this compound-block-4-tert-butoxystyrene) (BO) has shown that hydrolysis reactions lead to morphological changes observable through transmission electron microscopy (TEM) and small-angle X-ray scattering (SAXS). This is crucial for understanding the behavior of polymers under various chemical reactions (Rahman, Kawaguchi, & Matsushita, 2011).

Oil Absorbency

4-tBS-based polymers, such as this compound–SBR–divinylbenzene (PBSD), are recognized for their high oil-absorptive properties. Studies indicate that these polymers, prepared through graft crosslinking polymerization, exhibit superior oil absorbency and mechanical strength, making them ideal for applications in oil spill management and environmental cleanup (Zhou, Ha, & Cho, 2001).

Star Polymer Synthesis

The compound has been used in the synthesis of well-defined polystyrene and poly(meth)acrylate stars. Utilizing 4-tert-butylcalixarenes derivatives in atom transfer radical polymerization (ATRP), researchers have been able to create polystyrene stars with precise arm structures, highlighting 4-tBS's role in advancing polymer architecture (Angot, Murthy, Taton, & Gnanou, 2000).

Block Copolymer Design

4-tBS is pivotal in designing block copolymers with high interaction parameters. For example, poly(this compound-block-2-vinylpyridine) [P(tBuSt-b-2VP)] copolymers exhibit significant order-to-disorder transitions (ODTs), providing insights into polymer self-assembly and thermodynamics, essential for materials science (Sweat et al., 2014).

Thermodynamic Studies

4-tBS has been studied for its thermodynamic properties through techniques like inverse gas chromatography. This research provides valuable data on the interactions of poly(this compound) with various solvents, crucial for understanding polymer-solvent interactions in different applications (Kaya & Mart, 1999).

Polymer Dynamics

The dynamics of substituted polystyrenes, including 4-tBS, have been explored to understand molecular motion in polymers. This research contributes to the broader knowledge of polymer physics, particularly in understanding the effects of substitution on polymer properties (Odajima, Sauer, & Woodward, 1962).

properties

IUPAC Name

1-tert-butyl-4-ethenylbenzene
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InChI

InChI=1S/C12H16/c1-5-10-6-8-11(9-7-10)12(2,3)4/h5-9H,1H2,2-4H3
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InChI Key

QEDJMOONZLUIMC-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H16
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Related CAS

26009-55-2
Record name Poly(4-tert-butylstyrene)
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DSSTOX Substance ID

DTXSID0022305
Record name 4-tert-Butylstyrene
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Molecular Weight

160.25 g/mol
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Physical Description

Liquid, Colorless liquid; [Alfa Aesar MSDS]
Record name Benzene, 1-(1,1-dimethylethyl)-4-ethenyl-
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Record name p-tert-Butylstyrene
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CAS RN

1746-23-2
Record name 4-tert-Butylstyrene
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Record name Benzene, 1-(1,1-dimethylethyl)-4-ethenyl-
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Record name 4-TERT-BUTYLSTYRENE
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Synthesis routes and methods

Procedure details

The bromine number of the recovered 1,1-bis(p-t-butylphenyl)ethane was 3.81. According to mass spectrometry, the content of the component of m/e=292 was 7.5%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1,1-bis(p-t-butylphenyl)ethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

ANone: 4-tert-butylstyrene has a molecular formula of C12H16 and a molecular weight of 160.26 g/mol.

A: Several studies utilize techniques like FTIR [, , , , ], 1H-NMR [, ], and 13C-NMR [] to analyze the structure of this compound and its copolymers. These techniques confirm the presence of specific functional groups and provide insights into the polymer structure.

A: Research demonstrates that the hydrophobic nature of this compound-containing polymers, like LC-1, enables effective adsorption of chlorinated VOCs even under humid conditions. The breakthrough time for these VOCs remains largely unaffected at relative humidity values up to 50%, and only decreases minimally even at 90% relative humidity []. This highlights the potential of these polymers for VOC removal from humid gas streams.

A: Yes, this compound has been used as a building block for soluble polymer supports in homogeneous catalysis [, ]. For instance, incorporating a 4-dimethylaminopyridine (DMAP) derivative onto poly(this compound) creates a recyclable organocatalyst for acylation reactions [].

A: Research has shown that the Taft (polar) constant of para-substituents on styrene derivatives impacts the rate of dehydrogenation during platinum nanoparticle synthesis. This leads to variations in nanoparticle core size []. Additionally, the Hammett constant of the para-substituent influences the photoluminescence properties, with a higher constant corresponding to a blue shift in emission [].

A: Coarse-grained models can effectively simulate large-scale polymer behavior while preserving essential atomistic details. In the case of poly(this compound) (PtBS), an additional coarse-grained bead represents the tert-butyl group []. This allows for accurate modeling of PtBS dynamics, considering the influence of its bulky side chains.

A: The bulky tert-butyl group significantly impacts the miscibility and phase behavior of poly(this compound) compared to polystyrene. For example, blends of poly(this compound) with poly(methyl methacrylate) exhibit a larger Flory-Huggins interaction parameter (χ) and stronger temperature dependence than polystyrene-b-PMMA [, ]. This difference arises from the increased steric hindrance and altered interactions caused by the tert-butyl group.

A: Studies demonstrate that poly(this compound) exhibits a more pronounced Tg confinement effect than polystyrene []. This is attributed to the weaker interaction between poly(this compound) and the substrate, leading to a greater influence of the free surface on Tg. Additionally, the larger size of the tert-butyl group likely contributes to the increased sensitivity of Tg to confinement.

A: While this compound-based polymers demonstrate high oil absorbency, they may lack sufficient gel strength for complete removal from oil. To address this, researchers have explored incorporating reinforcements like fibers, sponges, or fabrics []. This composite approach enhances the structural integrity of the swollen absorbent, facilitating easier removal.

A: While the research focuses on the synthesis and oil sorption properties of EPDM/4-tert-butylstyrene copolymers [], it lacks information about their environmental impact and degradation. Further research is needed to evaluate their potential environmental risks and explore sustainable disposal or recycling options.

A: Yes, alternatives like polyisobutylene (PIB) have been explored as soluble supports for phosphine-ligated palladium catalysts used in aryl amination reactions []. Comparing poly(4-alkylstyrene) and PIB-bound ligands reveals similar catalytic activity and low palladium leaching, highlighting PIB as a potential alternative for specific applications [].

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